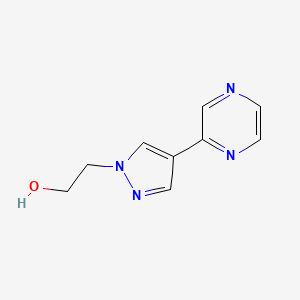
2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including 2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol, exhibit notable antimicrobial activity. In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Antitumor Activity
The pyrazole moiety is often associated with antitumor properties. Compounds containing the pyrazole structure have been synthesized and tested for their efficacy against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Results showed promising cytotoxic effects, suggesting that this compound could be a candidate for further development in cancer therapy .
Condensation Reactions
One prevalent method is the condensation of hydrazine derivatives with appropriate carbonyl compounds. This reaction often employs solvents like ethanol under controlled temperature conditions to yield the desired pyrazole derivative efficiently.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields. This method allows for rapid heating and improved reaction conditions, making it an attractive option for synthesizing this compound and its derivatives .
Anti-inflammatory Applications
Emerging studies suggest that compounds derived from pyrazole structures may possess anti-inflammatory properties. The ability to inhibit specific enzymes involved in inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases .
Cyclic Kinase Inhibition
The structural characteristics of this compound allow it to act as a bioisostere of adenine, which is crucial in the design of cyclin-dependent kinase inhibitors. These inhibitors are vital in cancer treatment as they regulate the cell cycle and can prevent uncontrolled cell proliferation .
Case Studies
Propiedades
IUPAC Name |
2-(4-pyrazin-2-ylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-4-3-13-7-8(5-12-13)9-6-10-1-2-11-9/h1-2,5-7,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXBXFLXBHKIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN(N=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













